![molecular formula C12H14N2O6S B2992649 1-[(4-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 331828-49-0](/img/structure/B2992649.png)
1-[(4-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Sulfonamide compounds are generally known to inhibit carbonic anhydrase enzymes, which play a crucial role in maintaining ph and fluid balance in the body .
Mode of Action
Sulfonamides typically act by mimicking the natural substrate of their target enzyme, thereby inhibiting the enzyme’s activity . This results in disruption of the biochemical processes that rely on the enzyme.
Biochemical Pathways
Inhibition of carbonic anhydrase enzymes can disrupt several biochemical pathways, including those involved in the transport of carbon dioxide and ions, ph regulation, and fluid balance .
Result of Action
The inhibition of carbonic anhydrase enzymes can lead to a variety of effects, including changes in ph and ion balance, which can disrupt normal cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[(4-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target enzymes .
Méthodes De Préparation
The synthesis of 1-[(4-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid typically involves the reaction of 4-nitrobenzenesulfonyl chloride with piperidine derivatives . The reaction conditions often include the use of a base such as triethylamine in an anhydrous solvent like acetonitrile at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-[(4-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester bond in the carboxylic acid can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases . Major products formed from these reactions include substituted sulfonamides and reduced amines .
Applications De Recherche Scientifique
1-[(4-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid is used in various scientific research applications, including:
Proteomics Research: It is used as a specialty product for studying protein interactions and modifications.
Medicinal Chemistry: The compound is investigated for its potential inhibitory effects on enzymes and proteins involved in diseases.
Biological Studies: It is used in studies involving cell signaling pathways and molecular interactions.
Comparaison Avec Des Composés Similaires
1-[(4-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid can be compared with similar compounds such as:
4-Nitrobenzenesulfonyl chloride: Used as a precursor in the synthesis of various sulfonamides.
4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid: Another sulfonamide with similar structural features.
1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine: Known for its potential cognitive function preservation effects.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
1-(4-nitrophenyl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6S/c15-12(16)9-5-7-13(8-6-9)21(19,20)11-3-1-10(2-4-11)14(17)18/h1-4,9H,5-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSKDSWGZNOIHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


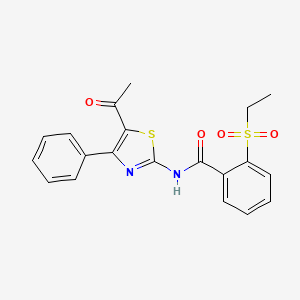
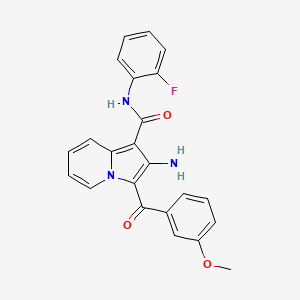
![4-({1-[(2,4-Dichlorophenyl)methyl]benzimidazol-2-yl}methyl)morpholine](/img/structure/B2992574.png)
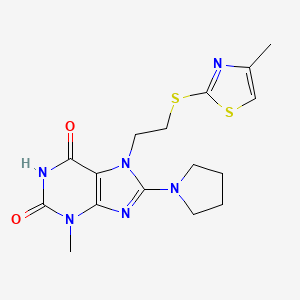
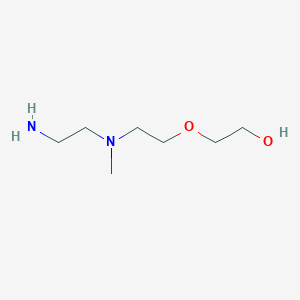
![2-methyl-5-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2992580.png)
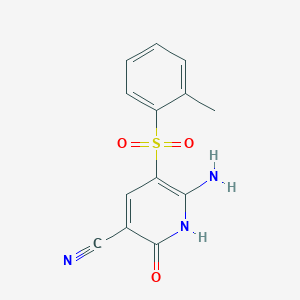
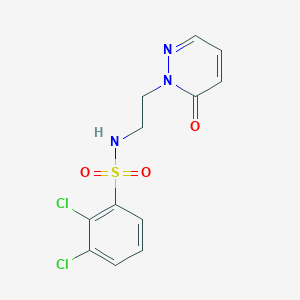
![4-[[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]benzamide](/img/structure/B2992583.png)
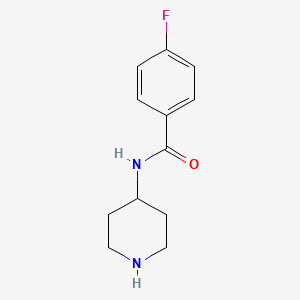
![2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2992587.png)
![5-Fluoro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2992588.png)
